molecular formula C13H11FO3S B6374851 2-Fluoro-5-(4-methylsulfonylphenyl)phenol, 95% CAS No. 1261897-91-9

2-Fluoro-5-(4-methylsulfonylphenyl)phenol, 95%

Cat. No. B6374851
CAS RN: 1261897-91-9
M. Wt: 266.29 g/mol
InChI Key: YYRCHEUQDIWTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(4-methylsulfonylphenyl)phenol, 95% (hereafter referred to as 2-FMPP) is a synthetically produced compound with a wide range of applications in scientific research. It is a fluorinated phenol derivative that has been used in a variety of studies due to its unique properties.

Scientific Research Applications

2-FMPP has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interaction, and drug delivery. It has also been used in the study of the mechanism of action of drugs and the development of new drugs. In addition, 2-FMPP has been used in the study of the molecular structure and chemical properties of a variety of compounds.

Mechanism of Action

2-FMPP has been found to act as an inhibitor of certain enzymes, such as cytochrome P450. It has also been found to interact with certain proteins, such as G-protein coupled receptors, and to modulate their activity. In addition, 2-FMPP has been found to act as a drug delivery agent, as it can be used to target specific tissues or organs.
Biochemical and Physiological Effects
2-FMPP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and to interact with certain proteins, such as G-protein coupled receptors, and to modulate their activity. In addition, 2-FMPP has been found to have an effect on the metabolism of drugs, and to act as a drug delivery agent.

Advantages and Limitations for Lab Experiments

The use of 2-FMPP in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and its unique properties make it useful for a variety of applications. However, there are also some limitations to its use, including its potential toxicity and the fact that it is a synthetic compound.

Future Directions

The use of 2-FMPP in scientific research has a wide range of potential future directions. For example, it could be used to study the mechanism of action of drugs, to develop new drugs, or to study the molecular structure and chemical properties of a variety of compounds. In addition, it could be used to study enzyme inhibition, protein-protein interaction, and drug delivery. Finally, it could be used to study the biochemical and physiological effects of drugs and other compounds.

Synthesis Methods

2-FMPP can be synthesized through a variety of methods, including the direct fluorination of 5-hydroxy-4-methylsulfonylphenol, the reaction of 4-methylsulfonylphenol with trifluoromethanesulfonyl chloride, and the reaction of 4-methylsulfonylphenol with potassium fluoride and sulfuric acid. The direct fluorination method is the most common and efficient route for producing 2-FMPP.

properties

IUPAC Name

2-fluoro-5-(4-methylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRCHEUQDIWTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684499
Record name 4-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-91-9
Record name 4-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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